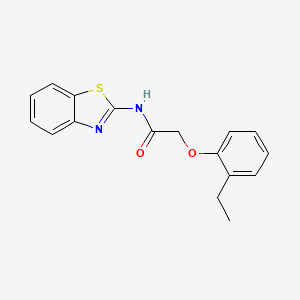

![molecular formula C14H17F3N2O B5572713 4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to 4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide, involves intricate chemical processes that contribute to their potential as inhibitors or agents in various applications. For instance, Thalji et al. (2013) discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors through high-throughput screening, emphasizing the significance of the triazine heterocycle and phenyl group substitution for enhancing potency and selectivity (Thalji et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide plays a crucial role in their chemical behavior and efficacy. For example, Khan et al. (2013) analyzed the molecular structure of a related compound, emphasizing the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular conformation (Khan et al., 2013).

Chemical Reactions and Properties

The chemical reactions and properties of piperidine derivatives are pivotal in determining their biological and pharmacological activities. Gawell (2003) discussed the synthesis of a δ opioid receptor agonist, highlighting the role of specific chemical reactions in achieving potent analgesic properties (Gawell, 2003).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their application in different fields. Detailed analysis of these properties helps in understanding the compound's behavior under various conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and degradation pathways, are critical for the development and safe use of these chemicals. Research into these aspects ensures that compounds like 4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide are effectively utilized in their respective applications.

References:

科学的研究の応用

1. Enzyme Inhibition and Therapeutic Tool Compounds

4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide derivatives have been explored for their inhibitory activity against soluble epoxide hydrolase, an enzyme implicated in various diseases. For instance, the discovery of specific piperidine-4-carboxamide inhibitors highlighted the importance of the triazine heterocycle for potency and selectivity, with implications for studying disease models through in vivo investigations (Thalji et al., 2013).

2. Neuroinflammation Imaging

Piperidinecarboxamide derivatives have been utilized in PET imaging to target specific receptors associated with neuroinflammation, such as the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is crucial for understanding the role of microglia in various neuropsychiatric disorders and could aid in the development of new therapeutic approaches (Horti et al., 2019).

3. Anti-Acetylcholinesterase Activity

Research into novel piperidine derivatives has shown significant anti-acetylcholinesterase activity, with implications for treating neurodegenerative diseases such as Alzheimer's. Specific derivatives have demonstrated potent inhibitory effects, offering potential pathways for developing antidementia agents (Sugimoto et al., 1990).

4. Antineoplastic Properties

The metabolism and pharmacokinetics of piperidinecarboxamide derivatives, such as flumatinib, have been studied in chronic myelogenous leukemia patients. Understanding the metabolic pathways of these compounds in humans is essential for optimizing their therapeutic efficacy and managing potential side effects (Gong et al., 2010).

5. Glycine Transporter 1 Inhibition

In the context of central nervous system disorders, certain piperidinecarboxamide derivatives have been identified as potent inhibitors of the glycine transporter 1 (GlyT1). These compounds hold promise for treating conditions like schizophrenia by modulating glycine levels in the brain (Yamamoto et al., 2016).

特性

IUPAC Name |

4-methyl-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O/c1-10-6-8-19(9-7-10)13(20)18-12-5-3-2-4-11(12)14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJQNNKWEVVFLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

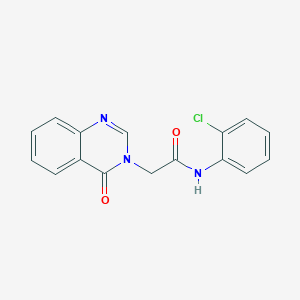

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

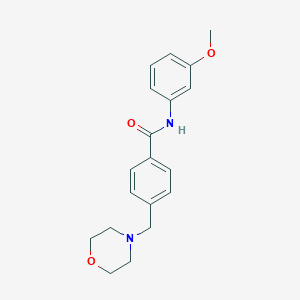

![1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)

![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)

![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5572675.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5572681.png)

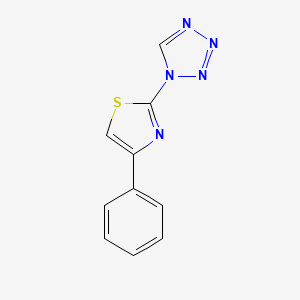

![N-(4-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5572693.png)

![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

![methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5572734.png)